molecular formula C21H13ClFNO3S B3010487 (4-chlorophenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114660-27-3

(4-chlorophenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B3010487
CAS No.: 1114660-27-3
M. Wt: 413.85
InChI Key: DJSGIJFAYTWKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-chlorophenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone belongs to the benzothiazinone class, characterized by a 1,4-benzothiazine core modified with sulfone (1,1-dioxido) and substituted aryl groups. Its structure combines a 4-chlorophenyl ketone moiety at position 2 and a 3-fluorophenyl group at position 4 of the benzothiazinone ring.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFNO3S/c22-15-10-8-14(9-11-15)21(25)20-13-24(17-5-3-4-16(23)12-17)18-6-1-2-7-19(18)28(20,26)27/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSGIJFAYTWKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-chlorophenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of the compound is C24H19F2NO5SC_{24}H_{19}F_{2}NO_{5}S with a molecular weight of 471.5 g/mol. The compound features a benzothiazine ring system, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC24H19F2NO5SC_{24}H_{19}F_{2}NO_{5}S
Molecular Weight471.5 g/mol
CAS Number1114652-77-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and binding affinity to biological targets.

  • Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. Preliminary studies indicate that it may exhibit dual inhibitory effects on these enzymes.
  • Cytotoxicity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells (e.g., MCF-7). The mechanism involves inducing apoptosis and oxidative stress.

Biological Activity Studies

Several studies have evaluated the biological activity of (4-chlorophenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone:

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory properties, the compound was tested for its ability to inhibit COX-2 and LOX enzymes. Results indicated moderate inhibition with IC50 values comparable to known anti-inflammatory agents.

Case Study 2: Cytotoxicity Against Cancer Cells

A detailed investigation into the cytotoxic effects against breast cancer cell lines revealed:

  • Cell Lines Tested : MCF-7 and MDA-MB-231.
  • IC50 Values :
    • MCF-7: 10.4 µM
    • MDA-MB-231: 5.4 µM

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar molecules:

Compound NameIC50 against COX-2 (µM)IC50 against MCF-7 (µM)
(4-chlorophenyl)[4-(3-fluorophenyl)-1,1-dioxido...]10.010.4
(4-bromophenyl)[4-(3-fluorophenyl)-1,1-dioxido...]15.012.0
(3-fluorophenyl)[4-(3-fluorophenyl)-1,1-dioxido...]8.09.0

This table illustrates that while all compounds exhibit similar activities, the chlorinated derivative demonstrates competitive efficacy against both COX-2 and cancer cell lines.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The benzothiazinone scaffold is highly tunable, with substituents significantly influencing molecular weight, polarity, and bioactivity. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
(4-Chlorophenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone C₂₃H₁₈ClNO₃S 423.9 4-chlorophenyl, 3,4-dimethylphenyl Higher hydrophobicity due to methyl groups
4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C₂₄H₁₉ClFNO₄S 471.9 3-chloro-4-methylphenyl, 4-ethoxyphenyl Enhanced electron-withdrawing effects (Cl, F)
{4-[4-(Dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone C₂₅H₂₃FN₂O₃S 450.5 4-(dimethylamino)phenyl, 2,4-dimethylphenyl Potential for improved solubility (dimethylamino group)
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C₂₅H₂₃NO₃S 417.5 4-butylphenyl, phenyl Increased lipophilicity (butyl chain)

Key Observations :

  • Molecular Weight : The target compound likely has a molecular weight between 420–470 Da, similar to its analogs.
  • Substituent Effects: Electron-Withdrawing Groups (Cl, F): The 3-fluorophenyl and 4-chlorophenyl groups in the target compound may enhance metabolic stability and receptor binding compared to analogs with electron-donating groups (e.g., methyl or ethoxy) .

Pharmacological and Physicochemical Trends

  • Retention Behavior: Analogs with chlorophenyl groups (e.g., (4-chlorophenyl)(4-hydroxyphenyl)methanone in ) exhibit shorter retention times (0.34 min), indicating moderate polarity . The target compound’s sulfone and fluorine substituents may further alter its chromatographic profile.
  • Thermal Stability : While melting points are unavailable for most analogs, derivatives like those in show melting points near 90°C, suggesting moderate thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.